molecular formula C21H37N5O9S B14244842 L-Alanyl-L-methionyl-L-valyl-L-seryl-L-glutamic acid CAS No. 256447-07-1

L-Alanyl-L-methionyl-L-valyl-L-seryl-L-glutamic acid

Cat. No.: B14244842
CAS No.: 256447-07-1
M. Wt: 535.6 g/mol
InChI Key: VGGYSXNJXQKHCF-YGJAXBLXSA-N
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Description

L-Alanyl-L-methionyl-L-valyl-L-seryl-L-glutamic acid is a pentapeptide composed of five amino acids: L-alanine, L-methionine, L-valine, L-serine, and L-glutamic acid. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, medicine, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-methionyl-L-valyl-L-seryl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, L-glutamic acid, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-serine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-valine, L-methionine, and L-alanine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-methionyl-L-valyl-L-seryl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives or chemical modifiers under mild conditions.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences or chemical functionalities.

Scientific Research Applications

L-Alanyl-L-methionyl-L-valyl-L-seryl-L-glutamic acid has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and catalysts.

Mechanism of Action

The mechanism of action of L-Alanyl-L-methionyl-L-valyl-L-seryl-L-glutamic acid depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include membrane proteins, signaling molecules, and metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-methionyl-L-valyl-L-seryl-L-aspartic acid: Similar structure but with aspartic acid instead of glutamic acid.

    L-Alanyl-L-methionyl-L-valyl-L-threonyl-L-glutamic acid: Contains threonine instead of serine.

    L-Alanyl-L-methionyl-L-leucyl-L-seryl-L-glutamic acid: Leucine replaces valine.

Uniqueness

L-Alanyl-L-methionyl-L-valyl-L-seryl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of L-glutamic acid provides an acidic character, while L-methionine offers potential sites for oxidation. This combination of residues can influence the peptide’s stability, solubility, and reactivity.

Properties

CAS No.

256447-07-1

Molecular Formula

C21H37N5O9S

Molecular Weight

535.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H37N5O9S/c1-10(2)16(26-18(31)12(7-8-36-4)23-17(30)11(3)22)20(33)25-14(9-27)19(32)24-13(21(34)35)5-6-15(28)29/h10-14,16,27H,5-9,22H2,1-4H3,(H,23,30)(H,24,32)(H,25,33)(H,26,31)(H,28,29)(H,34,35)/t11-,12-,13-,14-,16-/m0/s1

InChI Key

VGGYSXNJXQKHCF-YGJAXBLXSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)N

Origin of Product

United States

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